N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzoic acid with ethylamine to form an amide intermediate. This intermediate is then subjected to cyclization with 4-ethylphenylhydrazine and thiocarbonyl compounds under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Triazolothiadiazines: Similar in structure and often investigated for their biological activities.
Uniqueness
N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple molecular targets simultaneously makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C22H24ClN5OS |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-14-7-9-15(10-8-14)19-20(30-22-26-25-18(5-2)28(22)27-19)21(29)24-17-12-16(23)11-6-13(17)3/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
MOVYQEULLHWWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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